AChE vs BuChE Selectivity Ratio: (-)-Huperzine B Demonstrates 122-Fold Higher Selectivity Than Tacrine
In a direct head-to-head enzymology study using spectrophotometric methods, (-)-huperzine B exhibited an AChE selectivity ratio (IC50 BuChE / IC50 AChE) of 65.8, indicating strong preferential inhibition of AChE over BuChE. In contrast, tacrine, a first-generation Alzheimer's disease drug, showed a selectivity ratio of 0.54 under identical assay conditions, demonstrating preferential BuChE inhibition over AChE [1]. This represents a 122-fold difference in selectivity direction and magnitude between the two compounds.
| Evidence Dimension | Cholinesterase selectivity ratio (IC50 BuChE / IC50 AChE) |
|---|---|
| Target Compound Data | 65.8 (AChE-selective) |
| Comparator Or Baseline | Tacrine: 0.54 (BuChE-selective) |
| Quantified Difference | 122-fold difference in selectivity ratio (65.8 vs 0.54), with opposite selectivity direction |
| Conditions | Spectrophotometric method using mouse brain homogenate (AChE) and mouse serum (BuChE) |
Why This Matters
High AChE/BuChE selectivity is associated with reduced peripheral cholinergic adverse effects; (-)-huperzine B's 65.8 selectivity ratio contrasts sharply with tacrine's BuChE-preferring profile, directly impacting experimental design for CNS-targeted studies where BuChE inhibition is confounding.
- [1] Liu J, Zhang HY, Wang LM, Tang XC. Inhibitory effects of huperzine B on cholinesterase activity in mice. Zhongguo Yao Li Xue Bao. 1999;20:141-145. PMID: 10437161. View Source
